1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The unique structure of 1,2,3-triazoles makes them valuable in various fields, including pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
The synthesis of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and regioselectivity. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Synthesis of the alkyne precursor.
- Cycloaddition reaction between the azide and alkyne precursors in the presence of a copper(I) catalyst .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts), and controlled temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds, π-π interactions, and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical and biological properties.
Benzotriazoles: These compounds contain a fused benzene ring and triazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which can impart unique chemical and biological properties .
Properties
IUPAC Name |
(4-propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-10-14(11-19)12-20-9-8-17-18-20/h4-9,14H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGNQRCYGLBYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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